![molecular formula C17H16N4O5S B4718025 dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate](/img/structure/B4718025.png)
dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate
Overview
Description
Dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate, also known as DICA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of isophthalic acid and isonicotinic acid, and it has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a tool for studying protein-ligand interactions. In addition, dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate has been used in the development of new materials, such as metal-organic frameworks and polymers.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate is not fully understood, but it is believed to involve the formation of complexes with metal ions and proteins. dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate has been shown to bind to various metal ions, including copper, zinc, and iron, and it has been proposed that this binding may be responsible for its anti-cancer activity. In addition, dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate has been shown to bind to proteins, such as albumin and transferrin, and it has been suggested that this binding may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate has been shown to have various biochemical and physiological effects, including anti-cancer activity, antioxidant activity, and fluorescent properties. In addition, dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate has been shown to have potential as a diagnostic tool for the detection of metal ions and proteins.
Advantages and Limitations for Lab Experiments
One advantage of using dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate in lab experiments is its fluorescent properties, which make it a useful tool for studying protein-ligand interactions. In addition, dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate is relatively easy to synthesize and is commercially available. However, one limitation of using dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate, including:
1. Further investigation of its anti-cancer activity and potential as a therapeutic agent.
2. Development of new materials, such as metal-organic frameworks and polymers, using dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate as a building block.
3. Investigation of its potential as a diagnostic tool for the detection of metal ions and proteins.
4. Investigation of its mechanism of action and protein binding properties.
In conclusion, dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate is a versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on dimethyl 5-{[(2-isonicotinoylhydrazino)carbonothioyl]amino}isophthalate may lead to new discoveries and applications in various fields, including medicine, materials science, and biochemistry.
properties
IUPAC Name |
dimethyl 5-[(pyridine-4-carbonylamino)carbamothioylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-25-15(23)11-7-12(16(24)26-2)9-13(8-11)19-17(27)21-20-14(22)10-3-5-18-6-4-10/h3-9H,1-2H3,(H,20,22)(H2,19,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXHKMAXDGNFRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CC=NC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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